

# Thiobenzoic acid chemical structure and bonding

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## Compound of Interest

Compound Name: Thiobenzoic acid

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An In-depth Technical Guide to the Chemical Structure and Bonding of **Thiobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Thiobenzoic acid** ( $C_7H_6OS$ ) is an organosulfur compound that serves as the parent of aryl thiocarboxylic acids.[1] It is a pale yellow liquid at room temperature with a melting point of  $24^{\circ}C$ . [1][2] As a key intermediate in organic synthesis, its unique reactivity, stemming from the thiol group, makes it a valuable reagent in the preparation of various compounds, including thioesters and other sulfur-containing molecules of interest in medicinal chemistry.[3][4][5] With a  $pK_a$  near 2.5, it is significantly more acidic than its oxygen analog, benzoic acid.[1][6] This guide provides a detailed examination of its chemical structure, bonding characteristics, spectroscopic properties, and relevant experimental protocols.

## Chemical Structure and Bonding

**Thiobenzoic acid** exists predominantly in one tautomeric form, the S-acid, with the IUPAC name benzenecarbothioic S-acid.[1][7] The alternative O-acid tautomer, where the proton resides on the oxygen atom, has not been observed experimentally in isolation.[8]

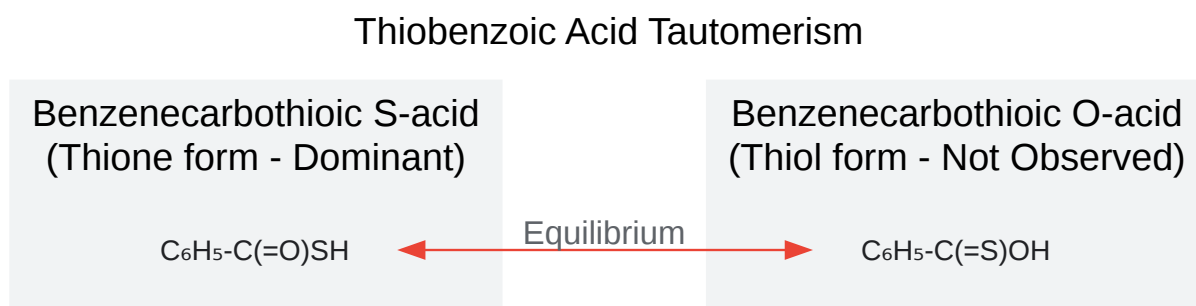
### S-Acid (Thione) Form

The dominant and more stable tautomer is the S-acid form. Microwave spectroscopy studies and computational calculations have provided significant insights into its geometry.[8] The core

functional group, C-C(O)SH, is planar, with the thiol hydrogen adopting a syn conformation relative to the carbonyl oxygen.[1] This planarity suggests delocalization of electrons across the C-C-O-S framework.

## O-Acid (Thiol) Tautomerism

While tautomerism between thione (C=S, O-H) and thiol (C=O, S-H) forms is a known phenomenon in thiocarboxylic acids, experimental evidence for the O-acid (thiol) form of **thiobenzoic acid** is lacking. Studies using broadband and cavity microwave spectroscopy did not detect any conformers or tautomers, indicating the S-acid is the overwhelmingly predominant species in the gas phase.[8]



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Figure 1: Tautomeric forms of **thiobenzoic acid**.

## Quantitative Structural Data

Direct X-ray crystallographic data for **thiobenzoic acid** is not available; however, data from its 4-methyl derivative and microwave spectroscopy studies provide reliable geometric parameters.[1][8] For comparative purposes, experimental data for benzoic acid is also included.

Parameter	Thiobenzoic Acid Derivative <sup>1</sup> [1]	Benzoic Acid (Experimental)[9]	Notes
Bond Lengths (Å)			
C=O	1.20	1.220	The carbonyl bond in the thio-acid is slightly shorter.
C-S	1.77	N/A	
C-C (exocyclic)	N/A	1.481	Connects the phenyl ring to the carboxyl group.
C-O (single bond)	N/A	1.356	
C:C (aromatic)	N/A	1.390 (avg.)	Average bond length within the benzene ring.
O-H	N/A	0.952	
Bond Angles (°)			
C-C=O	Planar CC(O)SH group	~118-121	The thio-acid functional group is known to be planar.
H-O-C	N/A	85.01	

<sup>1</sup>Data from 4-methylbenzenecarbothioic acid.

## Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of **thiobenzoic acid**.

### Infrared (IR) Spectroscopy

The IR spectrum of **thiobenzoic acid** displays characteristic absorption bands that confirm its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration	Description
~2550	S-H stretch	A weak but sharp band, characteristic of the thiol group.
~1680-1700	C=O stretch	A strong, sharp absorption, typical for an aromatic acid carbonyl.
~1600, ~1450	C=C stretch	Absorptions related to the aromatic ring.
~900-1200	C-S stretch	Can be complex and overlap with other fingerprint region absorptions.

Note: Specific peak positions can be found in spectral databases.[\[7\]](#)[\[10\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.

<sup>1</sup> H NMR <a href="#">[11]</a>	Chemical Shift (δ, ppm)	Multiplicity	Assignment
~4.5 - 5.5	Variable	Singlet (s)	-SH (acidic proton)
~7.4 - 7.6	Multiplet	Multiplet (m)	Meta- & Para-H
~7.9 - 8.1	Multiplet	Multiplet (m)	Ortho-H

<sup>13</sup> C NMR <a href="#">[12]</a>	Chemical Shift (δ, ppm)	Assignment
~190 - 200	Variable	C=O (carbonyl C)
~127 - 135	Multiple signals	Aromatic C-H & C-ipso

## Experimental Protocols

## Synthesis of Thiobenzoic Acid

A common and reliable method for synthesizing **thiobenzoic acid** is the reaction of benzoyl chloride with potassium hydrosulfide.<sup>[13]</sup>

Protocol: From Benzoyl Chloride and Potassium Hydrosulfide<sup>[13]</sup>

- Preparation of Ethanolic KSH: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a gas inlet tube, dissolve 200 g (3 moles) of 85% potassium hydroxide pellets in 800 mL of 90% ethanol.
- Saturate the solution with hydrogen sulfide gas with stirring and cooling until the solution no longer gives an alkaline reaction with phenolphthalein. This forms the potassium hydrosulfide (KSH) reagent.
- Reaction: Cool the KSH solution to below 15°C. Add 200 g (1.41 moles) of freshly distilled benzoyl chloride dropwise over approximately 1.5 hours while maintaining the temperature below 15°C.
- After the addition is complete, stir the reaction mixture for an additional hour.
- Workup:
  - Filter the precipitated potassium chloride quickly through a Büchner funnel and wash the solid with about 200 mL of 95% ethanol.
  - Evaporate the filtrate to dryness under reduced pressure on a steam bath. The solid residue is primarily potassium thiobenzoate.
  - Dissolve the residue in approximately 700 mL of cold water and filter if any insoluble material is present.
  - Extract the alkaline solution with 500 mL of benzene to remove neutral impurities.
  - Acidify the aqueous layer with cold 6N hydrochloric acid.
  - Extract the acidified solution with two 500-mL portions of peroxide-free ether.

- Purification:
  - Wash the combined ether layers with several portions of cold water.
  - Dry the ether solution over anhydrous sodium sulfate.
  - Remove the ether by distillation, and distill the remaining **thiobenzoic acid** under reduced pressure. The product is a yellow oil that solidifies upon cooling.

## Characterization Workflow

A logical workflow is essential for ensuring the identity and purity of the synthesized **thiobenzoic acid**.

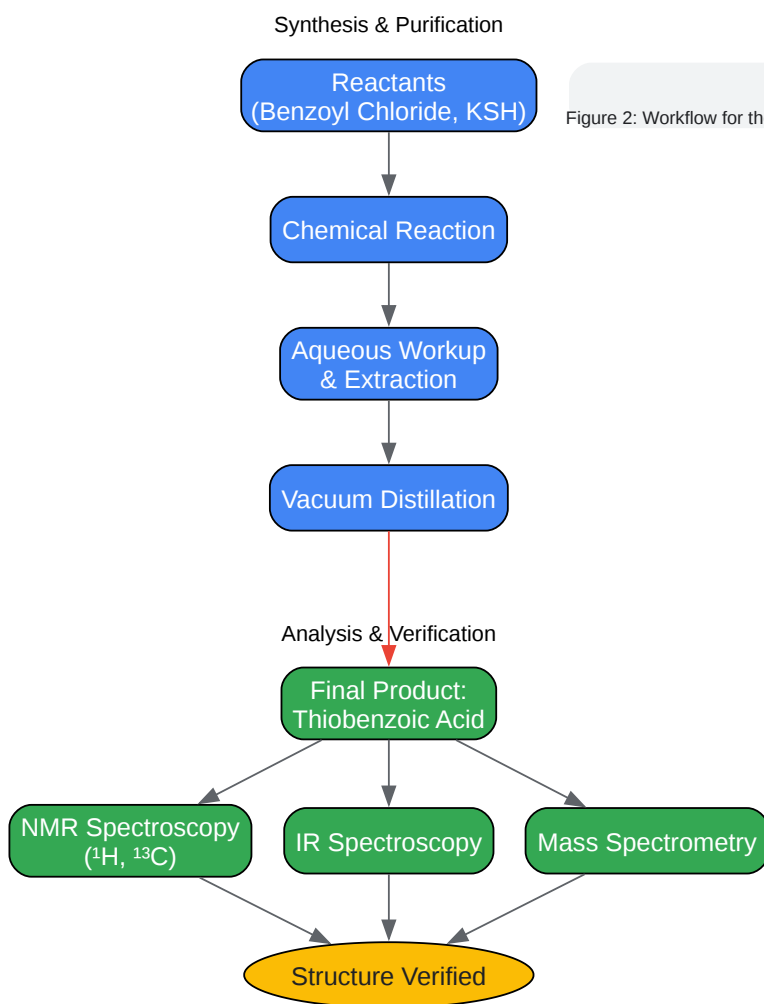


Figure 2: Workflow for the synthesis and characterization of thiobenzoic acid.

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Figure 2: Workflow for synthesis and characterization.

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